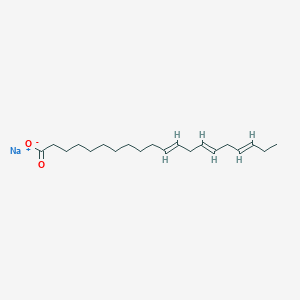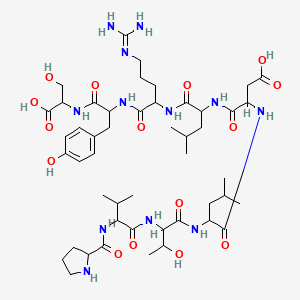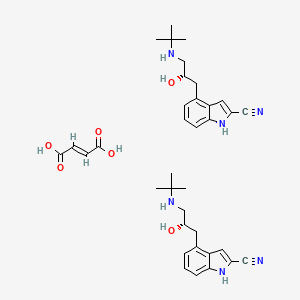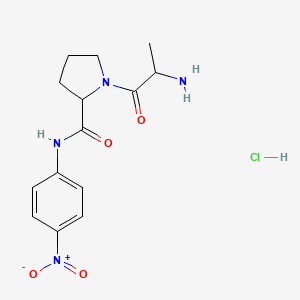
17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one is a synthetic anabolic-androgenic steroid. It is a derivative of the naturally occurring hormone testosterone, modified to enhance its anabolic properties while minimizing androgenic effects. This compound is known for its ability to promote muscle growth and improve physical performance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. One common method involves the following steps:
Starting Material: The synthesis begins with a steroid precursor such as androstenedione.
Methylation: The precursor undergoes methylation at the 17a position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Hydroxylation: The resulting compound is then hydroxylated at the 17b position using a hydroxylating agent like osmium tetroxide.
Cyclization: The intermediate undergoes cyclization to form the estr-5(10)-en structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting material are subjected to the same reaction conditions as in the laboratory synthesis.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation can produce this compound-17-one.
Reduction: Reduction can yield 17b-Hydroxy-17a-methyl-estr-5(10)-en-3-ol.
Substitution: Substitution can result in derivatives with different functional groups at the 17a or 17b positions.
Scientific Research Applications
17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one has several scientific research applications, including:
Chemistry: It is used as a model compound for studying steroid chemistry and synthetic methodologies.
Biology: The compound is used to investigate the biological effects of anabolic-androgenic steroids on muscle growth and development.
Medicine: Research focuses on its potential therapeutic applications in treating conditions like muscle wasting and osteoporosis.
Industry: The compound is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of 17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one involves binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as muscle growth and protein synthesis. The compound also influences other molecular pathways involved in muscle metabolism and recovery.
Comparison with Similar Compounds
Similar Compounds
17b-Hydroxy-17a-methyl-estr-4-en-3-one: Another synthetic anabolic-androgenic steroid with similar properties.
17b-Hydroxy-17a-methyl-estr-5(10)-en-3-ol: A reduced form of the compound with different biological activity.
17b-Hydroxy-17a-methyl-estr-5(10)-en-3-one-17-one: An oxidized derivative with distinct chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its anabolic effects while minimizing androgenic side effects. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
17-hydroxy-13,17-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h15-17,21H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXWXORQARJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C3CCC(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)

![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)

![2-[2-(3-Nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B12322578.png)

![5-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12322582.png)




![Heptapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)-3,5-disulfonatooxyoxan-4-yl] sulfate](/img/structure/B12322609.png)
![6-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12322627.png)
